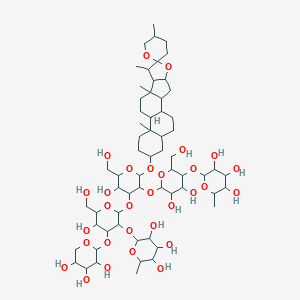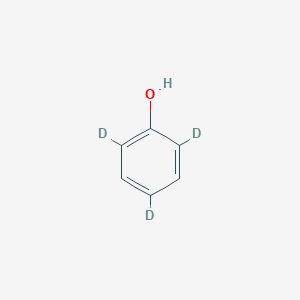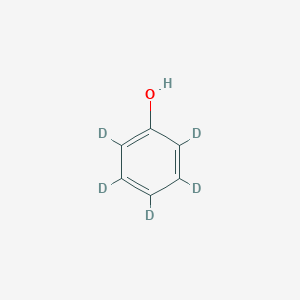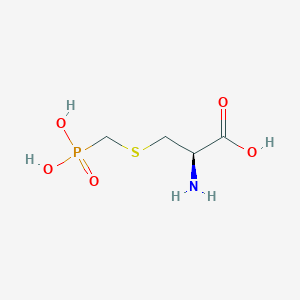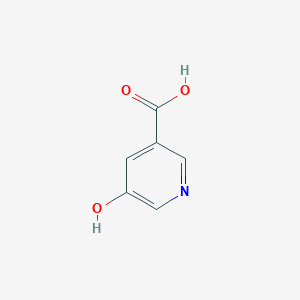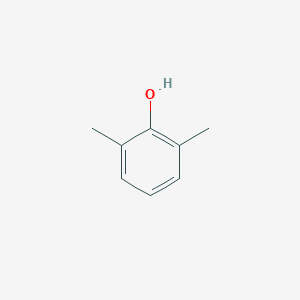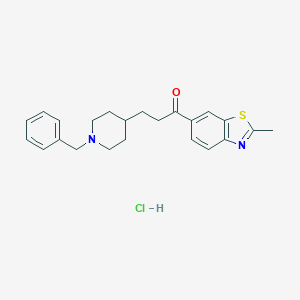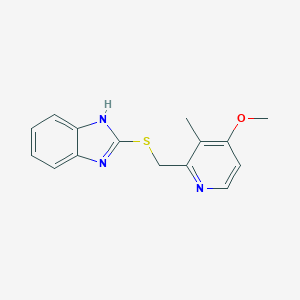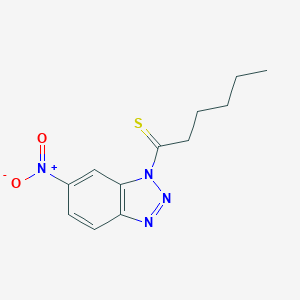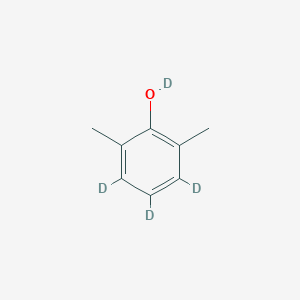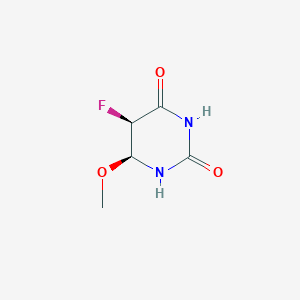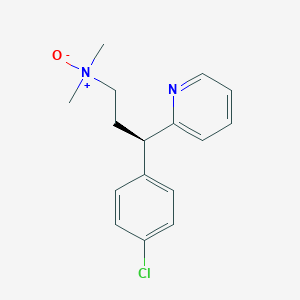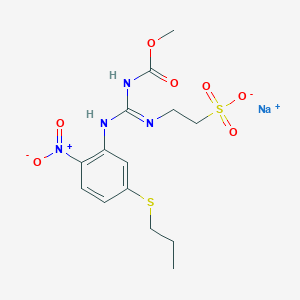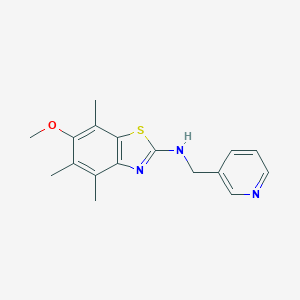
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to the symptoms of Parkinson's disease.
Mécanisme D'action
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra region of the brain, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to the death of these neurons.
Effets Biochimiques Et Physiologiques
The selective destruction of dopaminergic neurons in the substantia nigra region of the brain by 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine leads to the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine also causes oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a useful tool for studying Parkinson's disease in animal models. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, which mimics the pathology of Parkinson's disease. However, 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has limitations in terms of its specificity and reproducibility. It also requires careful handling and disposal due to its neurotoxicity.
Orientations Futures
There are several future directions for research on 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and Parkinson's disease. One direction is to develop more specific and reproducible animal models of Parkinson's disease. Another direction is to study the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease and develop new treatments that target these mechanisms. Additionally, there is a need for more research on the long-term effects of 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine exposure and its potential role in the development of Parkinson's disease in humans.
Méthodes De Synthèse
The synthesis of 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves a multistep process that starts with the reaction of 4-methyl-2-nitrophenol and 3-bromopropene to form 4-methyl-2-nitrophenyl-3-buten-2-ol. This intermediate is then reacted with 2-aminobenzenethiol to form 4-methyl-2-nitrophenyl-3-(2-benzothiazolylthio)but-2-en-1-ol. The final step involves the reduction of the nitro group to an amine group using sodium dithionite to yield 6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.
Applications De Recherche Scientifique
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been widely used in scientific research to study Parkinson's disease. It is used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra region of the brain. This allows researchers to study the mechanisms of Parkinson's disease and test potential treatments.
Propriétés
Numéro CAS |
145096-22-6 |
|---|---|
Nom du produit |
6-Methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
Formule moléculaire |
C17H19N3OS |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
6-methoxy-4,5,7-trimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H19N3OS/c1-10-11(2)15(21-4)12(3)16-14(10)20-17(22-16)19-9-13-6-5-7-18-8-13/h5-8H,9H2,1-4H3,(H,19,20) |
Clé InChI |
NXVVAGCCKWWDAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)OC)C |
Synonymes |
2-Benzothiazolamine, 6-methoxy-4,5,7-trimethyl-N-(3-pyridinylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



